(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-10-5-8-19-12(10)4-7-17(9)14(18)11-3-2-6-16-13(11)15/h2-3,5-6,8-9H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESINHDQQQKWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(N=CC=C3)Cl)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloropyridine moiety and a thienopyridine derivative, which are known to influence various biological activities.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on thienopyridine derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these derivatives against COX enzymes were reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 42.1 μM |
| 4b | 26.04 μM | 31.4 μM |
| 4d | 28.39 μM | 23.8 μM |
These findings suggest that the presence of electron-donating groups enhances anti-inflammatory activity by stabilizing the compound's interaction with COX enzymes .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar thienopyridine derivatives have demonstrated effectiveness against various bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents.
3. Anticancer Potential
Preliminary investigations into the anticancer activity of related compounds have shown promise. Thienopyridine derivatives have been found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing the production of prostaglandins and thus mitigating inflammation.
- Cell Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Activity : Some derivatives have shown antioxidant properties that help in reducing oxidative stress within cells.
Case Studies
Several case studies have explored the efficacy of thienopyridine derivatives:
- In Vivo Studies : In a rat model of inflammation induced by carrageenan, compounds structurally similar to our target compound showed significant reduction in paw edema compared to controls .
- Cell Culture Experiments : In vitro studies using RAW264.7 macrophage cells demonstrated that certain derivatives significantly decreased the expression levels of pro-inflammatory cytokines and COX enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated molecular formula based on structural analysis.
Key Observations:
- Substituent Effects: The chloro group in the target compound’s pyridine ring enhances electrophilicity, while the trifluoromethyl group in provides stronger electron-withdrawing effects and lipophilicity . The methyl group in the thieno-pyridine moiety of the target compound may improve metabolic stability compared to unsubstituted analogs.
- Spectral Data: The carbonyl (C=O) IR stretch (~1672 cm⁻¹) is consistent across methanone derivatives , while NMR shifts vary based on substituents (e.g., δH 2.5–3.5 for dihydro protons in the target vs. δH 7.5–8.5 for aromatic protons in ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing (2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thienopyridine precursors with chloropyridine derivatives. Key steps include:
- Intermediate Formation : Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates .
- Coupling Reactions : Base-mediated nucleophilic substitution (e.g., sodium acetate) to form the methanone linkage .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in thieno[3,2-c]pyridine appear at δ 6.8–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 347.08) .
- IR Spectroscopy : Peaks at ~1650 cm indicate the presence of a ketone group .
Q. How can researchers optimize reaction yields in the synthesis of thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 5–10 mol%), solvent systems, and reaction time .
- Statistical Analysis : ANOVA to identify significant factors affecting yield. For example, solvent polarity may account for >30% variance in yield .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on the chloropyridine moiety’s electrostatic contributions .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogues .
Q. What strategies resolve contradictions in reported reaction yields for similar thienopyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compile data from 10+ studies to identify trends (e.g., lower yields in polar aprotic solvents due to side reactions) .
- Mechanistic Studies : Use in-situ FTIR or LC-MS to detect intermediates, such as unstable enolates or oxidation byproducts .
Q. How does X-ray crystallography clarify ambiguities in molecular conformation?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in dichloromethane/hexane to obtain single crystals .
- Data Interpretation : Analyze torsion angles (e.g., dihedral angle between pyridine and thieno rings: 15–25°) to confirm planarity .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–40°C using HPLC. Half-life >30 days suggests environmental persistence .
- Ecotoxicology Assays : Test Daphnia magna mortality rates at 0.1–10 mg/L concentrations to estimate LC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
